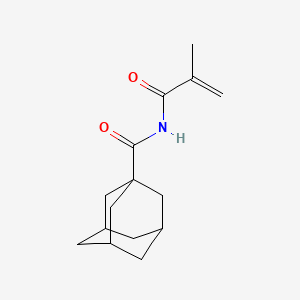
4-Pentadecylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentadecylphenol is an organic compound with the molecular formula C21H36O. It belongs to the class of phenolic lipids, which are characterized by a phenol group attached to a long alkyl chain. This compound is known for its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Pentadecylphenol can be synthesized through various methods. One common approach involves the alkylation of phenol with pentadecene in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and yields a high purity product .
Industrial Production Methods: In industrial settings, this compound is often produced through the sulfonation of cardanol, a naturally occurring phenolic lipid. This method involves the reaction of cardanol with sulfuric acid, resulting in the formation of this compound along with other by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pentadecylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: The reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pentadecylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Pentadecylphenol primarily involves its interaction with cellular membranes. Its amphiphilic nature allows it to incorporate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis or altered cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Pentadecylphenol is unique due to its long alkyl chain and phenolic group, which confer both hydrophobic and hydrophilic properties. Similar compounds include:
Phenol: Lacks the long alkyl chain, making it less hydrophobic.
Catechol: Contains two hydroxyl groups, leading to different reactivity.
Resorcinol: Similar to catechol but with hydroxyl groups in different positions.
These compounds share some chemical properties but differ significantly in their physical properties and applications.
Eigenschaften
CAS-Nummer |
5394-76-3 |
|---|---|
Molekularformel |
C21H36O |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
4-pentadecylphenol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22)19-17-20/h16-19,22H,2-15H2,1H3 |
InChI-Schlüssel |
MSTWJNRTDPVXOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)


![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)





